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Compound of Interest

Compound Name: 3-Bromo-7-azaindole

Cat. No.: B143151 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

structural characteristics of 3-Bromo-7-azaindole, with a comparative analysis against a

related halogenated derivative. This guide provides key crystallographic data, experimental

protocols, and a visual workflow for structural analysis.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently appearing

in kinase inhibitors and other therapeutic agents. The addition of a halogen atom to this

scaffold can significantly influence its physicochemical properties, molecular interactions, and

ultimately, its biological activity. Understanding the precise three-dimensional arrangement of

these molecules in the solid state through X-ray crystallography is crucial for structure-based

drug design and development.

This guide presents the available X-ray crystallographic data for 3-Bromo-7-azaindole and

compares it with its structural analog, 3-Chloro-7-azaindole. While a complete dataset for 3-
Bromo-7-azaindole is presented, this comparison allows for an insightful analysis of how

different halogen substitutions can impact the crystal packing and unit cell dimensions.

Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for 3-Bromo-7-azaindole
and 3-Chloro-7-azaindole, highlighting the impact of halogen substitution on their crystal

structures.[1] Both molecules crystallize in the monoclinic system with the P2₁/n space group,

indicating similar packing strategies.[1]
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Parameter 3-Bromo-7-azaindole 3-Chloro-7-azaindole

Formula C₇H₅BrN₂ C₇H₅ClN₂

Crystal System Monoclinic Monoclinic

Space Group P2₁/n P2₁/n

a (Å) 12.6586(3) 12.3438(3)

b (Å) 3.98664(12) 3.85964(11)

c (Å) 14.1189(4) 14.4698(4)

α (˚) 90 90

β (˚) 100.901(2) 100.739(2)

γ (˚) 90 90

Volume (Å³) Not Reported 677.31(3)

Z 4 4

Data for 3-Bromo-7-azaindole and 3-Chloro-7-azaindole sourced from a comparative study on

halogenated 7-azaindoles.[1]

In the crystal structures of both 3-halogenated 7-azaindoles, the molecules form

centrosymmetric dimers through dual N-H···N hydrogen bonds, a common motif for this class of

compounds.[1]

Experimental Protocols
The determination of the crystal structure for small molecules like 3-Bromo-7-azaindole and its

analogs involves a standardized workflow.

Single Crystal X-ray Diffraction (SC-XRD)
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow

evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A variety of

solvents may be screened to find the optimal conditions.
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Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected

under a microscope and mounted on a goniometer head, often using a cryo-protectant to

prevent ice formation during data collection at low temperatures.

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The

crystal is cooled (commonly to 100 K) to minimize thermal vibrations of the atoms. A

monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the

diffraction pattern is recorded on a detector.

Data Reduction: The collected diffraction data is processed to integrate the intensities of the

individual reflections and apply corrections for factors such as polarization and absorption.

Structure Solution and Refinement: The processed data is used to solve the crystal structure,

which involves determining the positions of the atoms within the unit cell. This is typically

achieved using direct methods or Patterson methods. The initial structural model is then

refined against the experimental data to improve the accuracy of the atomic positions,

thermal parameters, and other structural details.

Data Deposition: The final crystal structure data, typically in the form of a Crystallographic

Information File (CIF), is deposited in a public database such as the Cambridge

Crystallographic Data Centre (CCDC) to ensure its accessibility to the scientific community.

Crystallographic Analysis Workflow
The logical flow of determining and analyzing a crystal structure is depicted below. This

process begins with a quality crystal and proceeds through data collection and refinement to

the final structural analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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